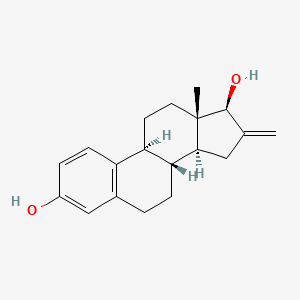
16-Methylene estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methylene estradiol, also known as this compound, is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hormone Replacement Therapy
Overview:
16-Methylene estradiol is primarily explored as a component of hormone replacement therapy (HRT) for postmenopausal women. Its structural modifications aim to enhance estrogenic activity while minimizing systemic side effects.
Mechanism of Action:
The compound acts on estrogen receptors, promoting the alleviation of menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. It has been noted for its potential to provide localized estrogenic effects, reducing risks associated with systemic estrogen administration, such as endometrial cancer and thromboembolic events .
Case Study:
A study demonstrated that topical formulations containing this compound significantly improved vaginal atrophy symptoms in postmenopausal women, with minimal systemic absorption observed .
Anticancer Properties
Overview:
Research has indicated that this compound may possess antiproliferative effects against certain cancer cell lines, particularly gynecological cancers.
Mechanism of Action:
The compound has shown promise in inhibiting the proliferation of breast cancer cells through mechanisms involving cell cycle disruption and apoptosis induction. In vitro studies have revealed that it can increase hypodiploid populations in breast cancer cells, indicating potential for use in hormone-independent malignancies .
Data Table: Antiproliferative Effects of this compound
| Cell Line | Treatment Concentration | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 µM | Increased apoptosis |
| HeLa (Cervical Cancer) | 5 µM | Reduced cell viability |
| A2780 (Ovarian Cancer) | 20 µM | Inhibition of migration |
Localized Estrogen Therapy
Overview:
Given the adverse effects associated with systemic estrogen therapy, this compound is being investigated for localized applications to treat conditions like vaginal atrophy and dyspareunia.
Mechanism of Action:
By delivering estrogen directly to the affected tissues, this approach aims to enhance therapeutic efficacy while minimizing systemic exposure. The compound's rapid metabolism into inactive forms upon local administration further supports its safety profile .
Case Study:
A clinical trial evaluated the effectiveness of a vaginal gel containing this compound in treating vaginal atrophy. Results indicated significant improvements in vaginal health without notable systemic side effects .
Research on Estrogen Receptor Modulation
Overview:
this compound serves as a valuable tool in research aimed at understanding estrogen receptor modulation and signaling pathways.
Mechanism of Action:
Studies have shown that this compound can act as both an agonist and antagonist depending on the cellular context, providing insights into receptor subtype specificity and the development of selective estrogen receptor modulators (SERMs) .
Data Table: Estrogen Receptor Activity
| Compound | ERα Activity | ERβ Activity | Comments |
|---|---|---|---|
| This compound | Agonist | Antagonist | Context-dependent activity |
| Estradiol | Agonist | Agonist | Reference compound |
Propriétés
Numéro CAS |
7627-87-4 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-16-methylidene-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H24O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-18,20-21H,1,3,5,7-9H2,2H3/t15-,16-,17+,18+,19+/m1/s1 |
Clé InChI |
DJEKMVJLSAUQAO-GFEQUFNTSA-N |
SMILES |
CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)[C@@H]2O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O |
Synonymes |
16-methylene estradiol 16-methylene-estradiol 16-methyleneestra-1,3,5(10)-triene-3,17 beta-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















